2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole CAS number
2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole CAS number
In-Depth Technical Guide: Synthesis, Utility, and Characterization of 2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole
Executive Summary
2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole (CAS: 923234-34-8) is a highly versatile, bifunctional heterocyclic building block extensively utilized in medicinal chemistry and advanced materials science[1]. The 1,3,4-oxadiazole core serves as a robust bioisostere for amides and esters, offering enhanced metabolic stability and favorable pharmacokinetic profiles[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural rationale, and a self-validating synthetic methodology designed for high-yield laboratory preparation.
Physicochemical Profiling
The quantitative data and structural identifiers for the target compound and its primary precursor are summarized below to establish a baseline for analytical verification.
| Property / Identifier | Target Compound | Primary Precursor |
| Chemical Name | 2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole | 5-Bromofuran-2-carbohydrazide |
| CAS Number | 923234-34-8[1] | 89282-37-1[3] |
| Molecular Formula | C7H4BrClN2O2[4] | C5H5BrN2O2[3] |
| Molecular Weight | 263.48 g/mol [1] | 205.01 g/mol [3] |
| Structural Role | Bifunctional Electrophile / Bioisostere | Nucleophilic Acyl Acceptor |
Mechanistic Synthesis & Workflow
The most efficient laboratory-scale synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines[5]. For this specific derivative, the process begins with the acylation of 5-bromofuran-2-carbohydrazide using chloroacetyl chloride. The resulting intermediate, N'-(2-chloroacetyl)-5-bromofuran-2-carbohydrazide, is subsequently subjected to dehydrative cyclization.
Phosphorus oxychloride (POCl3) is the reagent of choice for this transformation[2][6]. POCl3 acts synergistically as both the solvent and the dehydrating agent. Mechanistically, the phosphoryl oxygen coordinates with the enolized hydroxyl group of the diacylhydrazine, converting it into a superior leaving group (dichlorophosphate). Subsequent intramolecular nucleophilic attack by the adjacent enol-oxygen drives the closure of the 1,3,4-oxadiazole ring, followed by the elimination of water and phosphate byproducts.
Fig 1: Mechanistic workflow for the synthesis of the 1,3,4-oxadiazole target.
Pharmacological Utility & Structure-Activity Relationship (SAR)
The architectural design of 2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole makes it an exceptional scaffold for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents[7].
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1,3,4-Oxadiazole Ring: Acts as a metabolically stable amide bioisostere. Its rigid, planar geometry and hydrogen-bond accepting capabilities allow it to interact deeply within target protein pockets (e.g., kinase hinge regions) without the proteolytic susceptibility of native peptides[2].
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Chloromethyl Group: Serves as a highly reactive electrophilic warhead. It enables covalent binding to nucleophilic residues (cysteine or lysine) in targeted therapies, or acts as a synthetic handle for SN2 displacement with various amines to expand the chemical library[5].
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5-Bromofuran Domain: Imparts necessary lipophilicity for membrane permeability. Furthermore, the bromine atom can participate in halogen bonding within hydrophobic pockets or serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to further elaborate the scaffold[7].
Fig 2: Structural rationale and pharmacological utility of the oxadiazole scaffold.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following step-by-step methodology incorporates self-validating checkpoints to prevent downstream failures.
Step 1: Synthesis of N'-(2-chloroacetyl)-5-bromofuran-2-carbohydrazide
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Preparation: Dissolve 5-bromofuran-2-carbohydrazide (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Base Addition: Add triethylamine (Et3N, 1.2 equiv) and cool the mixture to 0–5 °C using an ice bath.
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Causality: Et3N is critical to neutralize the HCl generated during acylation. Without a base, the hydrazide nucleophile would become protonated and inert, stalling the reaction.
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Acylation: Dropwise add chloroacetyl chloride (1.1 equiv) over 30 minutes, maintaining the temperature strictly below 5 °C.
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Self-Validation Checkpoint: After 2 hours, test the pH of an aliquot. A sudden drop in pH indicates incomplete neutralization, requiring additional Et3N. Monitor reaction completion via TLC (DCM:MeOH 9:1); the polar hydrazide spot should completely disappear.
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Workup: Wash the organic layer with saturated NaHCO3, brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the intermediate.
Step 2: Cyclodehydration to 1,3,4-Oxadiazole
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Cyclization: Suspend the intermediate from Step 1 in neat POCl3 (5–10 volumes). Heat the mixture to reflux (approx. 100–105 °C) for 4–6 hours[6].
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Causality: POCl3 drives the equilibrium forward by activating the enol-oxygen. Reflux conditions provide the necessary activation energy for the intramolecular ring closure.
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Quenching: Cool the reaction mixture to room temperature, then carefully pour it dropwise over crushed ice with vigorous stirring.
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Causality: The chloromethyl group is highly susceptible to hydrolysis (converting to an undesired hydroxymethyl group) under hot, acidic aqueous conditions. Slow quenching on ice prevents exothermic spikes that would degrade the product.
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Self-Validation Checkpoint: Extract the aqueous mixture with ethyl acetate. Perform an immediate LC-MS analysis on the crude organic layer. The presence of a mass peak at M+H ≈ 264.9 / 266.9 (exhibiting the characteristic 1:1 isotopic pattern for one bromine and one chlorine atom) confirms successful cyclization without hydrolysis.
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Purification: Neutralize the organic layer with saturated NaHCO3, dry, concentrate, and purify via silica gel column chromatography (Hexanes:Ethyl Acetate) to afford the pure target compound.
Analytical Characterization Standards
For rigorous validation of 2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole, the following analytical signatures must be confirmed:
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1H NMR (CDCl3): A distinct singlet integrating to 2H around δ 4.60–4.80 ppm, corresponding to the isolated -CH2Cl protons. Two doublets in the aromatic region (δ 6.50–7.20 ppm) corresponding to the furan ring protons.
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13C NMR: Characteristic signals for the highly deshielded 1,3,4-oxadiazole carbons (C-2 and C-5) typically appearing between δ 158.0–165.0 ppm[7].
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FT-IR: Disappearance of the broad N-H and C=O (amide) stretching bands (present in the intermediate around 3200 and 1680 cm⁻¹) and the appearance of strong C=N stretching bands around 1550–1600 cm⁻¹[2].
References
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Open Access Journal of International (OAJI). Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. Available at: [Link]
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RSC Publishing. Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. Available at:[Link]
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MDPI. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available at: [Link]
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National Institutes of Health (PMC). Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. Available at:[Link]
Sources
- 1. 923234-34-8|2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole|BLD Pharm [bldpharm.com]
- 2. oaji.net [oaji.net]
- 3. 5-Bromofuran-2-carbohydrazide | 89282-37-1 [sigmaaldrich.com]
- 4. CAS号列表_-9_第1358页_Chemicalbook [m.chemicalbook.com]
- 5. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups | MDPI [mdpi.com]
- 6. Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28787E [pubs.rsc.org]
- 7. Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
